molecular formula C18H22N4O B11971227 (2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide

(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide

Katalognummer: B11971227
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: QZDQIDWYIFEOFP-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(diethylamino)benzaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C18H22N4O It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of a diethylamino group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone typically involves the reaction of 4-(diethylamino)benzaldehyde with N-phenylsemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-(diethylamino)benzaldehyde N-phenylsemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(diethylamino)benzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(diethylamino)benzaldehyde N-phenylsemicarbazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone.

    N-phenylsemicarbazide: Another precursor used in the synthesis.

    4-(dimethylamino)benzaldehyde: A structurally similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

4-(diethylamino)benzaldehyde N-phenylsemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H22N4O

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H22N4O/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+

InChI-Schlüssel

QZDQIDWYIFEOFP-XMHGGMMESA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.